molecular formula C21H23F2N3S B10873964 4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide

4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide

Cat. No.: B10873964
M. Wt: 387.5 g/mol
InChI Key: WZPXPYGNZAARNM-UHFFFAOYSA-N
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Description

4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of fluorinated phenyl groups, a piperazine ring, and a carbothioamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide typically involves a multi-step process. One common method includes the reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues through nucleophilic substitution . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogenated analogues, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction may produce fluorinated alcohols.

Mechanism of Action

The mechanism of action of 4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular responses . The compound’s fluorinated phenyl groups and piperazine ring play crucial roles in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide stands out due to its unique combination of fluorinated phenyl groups, a piperazine ring, and a carbothioamide moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C21H23F2N3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide

InChI

InChI=1S/C21H23F2N3S/c22-17-5-1-15(2-6-17)20(16-3-7-18(23)8-4-16)25-11-13-26(14-12-25)21(27)24-19-9-10-19/h1-8,19-20H,9-14H2,(H,24,27)

InChI Key

WZPXPYGNZAARNM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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